2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 340.4 g/mol. This compound is classified as an organic molecule and is commonly used in research settings due to its potential biological activities. The compound's unique structure includes a methoxyphenoxy group and a tetrahydroquinoline moiety, which may contribute to its pharmacological properties.
The synthesis of 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves several steps that include the formation of the tetrahydroquinoline core followed by acylation reactions.
Methods:
Technical details regarding specific reagents and conditions (such as temperature and solvent choice) can vary based on the desired yield and purity of the final product.
The molecular structure of 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be represented using various structural formulas:
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
NGSSUFYWGOVCTP-UHFFFAOYSA-N
The structure features multiple functional groups:
This complex arrangement contributes to its potential interactions in biological systems.
The chemical reactivity of 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide primarily involves:
These reactions are essential for understanding the compound's stability and reactivity in various environments.
The mechanism of action for 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is not fully elucidated but may involve:
Further studies are required to clarify these mechanisms and their implications in therapeutic contexts.
The physical properties of 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide include:
Chemical properties include:
These properties are crucial for its application in laboratory settings .
Research involving 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide encompasses various scientific fields:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2